(R)-(-)-Praziquantel
(R)-(-)-Praziquantel
(R)-Praziquantel is under investigation in clinical trial NCT02271984 (Relative Bioavailability Trial of L-Praziquantel in Healthy Volunteers).
Brand Name:
Vulcanchem
CAS No.:
57452-98-9
VCID:
VC0541904
InChI:
InChI=1S/C19H24N2O2/c22-18-13-20(19(23)15-7-2-1-3-8-15)12-17-16-9-5-4-6-14(16)10-11-21(17)18/h4-6,9,15,17H,1-3,7-8,10-13H2/t17-/m0/s1
SMILES:
C1CCC(CC1)C(=O)N2CC3C4=CC=CC=C4CCN3C(=O)C2
Molecular Formula:
C19H24N2O2
Molecular Weight:
312.4 g/mol
(R)-(-)-Praziquantel
CAS No.: 57452-98-9
Inhibitors
VCID: VC0541904
Molecular Formula: C19H24N2O2
Molecular Weight: 312.4 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
CAS No. | 57452-98-9 |
---|---|
Product Name | (R)-(-)-Praziquantel |
Molecular Formula | C19H24N2O2 |
Molecular Weight | 312.4 g/mol |
IUPAC Name | (11bR)-2-(cyclohexanecarbonyl)-3,6,7,11b-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4-one |
Standard InChI | InChI=1S/C19H24N2O2/c22-18-13-20(19(23)15-7-2-1-3-8-15)12-17-16-9-5-4-6-14(16)10-11-21(17)18/h4-6,9,15,17H,1-3,7-8,10-13H2/t17-/m0/s1 |
Standard InChIKey | FSVJFNAIGNNGKK-KRWDZBQOSA-N |
Isomeric SMILES | C1CCC(CC1)C(=O)N2C[C@H]3C4=CC=CC=C4CCN3C(=O)C2 |
SMILES | C1CCC(CC1)C(=O)N2CC3C4=CC=CC=C4CCN3C(=O)C2 |
Canonical SMILES | C1CCC(CC1)C(=O)N2CC3C4=CC=CC=C4CCN3C(=O)C2 |
Appearance | Solid powder |
Description | (R)-Praziquantel is under investigation in clinical trial NCT02271984 (Relative Bioavailability Trial of L-Praziquantel in Healthy Volunteers). |
Purity | >98% (or refer to the Certificate of Analysis) |
Shelf Life | >2 years if stored properly |
Solubility | Soluble in DMSO |
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms | (R)-Praziquantel; (R)Praziquantel; (R) Praziquantel; R-Praziquantel; R Praziquantel; (R)-PZQ; (R) PZQ; (R)PZQ; (-)-Praziquantel; (-) Praziquantel; arpraziquantel |
Reference | 1: Bowman DD, Drake J. Examination of the "susceptibility gap" in the treatment of canine heartworm infection. Parasit Vectors. 2017 Nov 9;10(Suppl 2):513. doi: 10.1186/s13071-017-2433-9. Review. PubMed PMID: 29143689; PubMed Central PMCID: PMC5688481. 2: da Silva VBR, Campos BRKL, de Oliveira JF, Decout JL, do Carmo Alves de Lima M. Medicinal chemistry of antischistosomal drugs: Praziquantel and oxamniquine. Bioorg Med Chem. 2017 Jul 1;25(13):3259-3277. doi: 10.1016/j.bmc.2017.04.031. Epub 2017 Apr 27. Review. PubMed PMID: 28495384. 3: Bustinduy AL, Wright S, Joekes EC, Kabatereine NB, Reinhard-Rupp J, King CH, Stothard JR. One hundred years of neglect in paediatric schistosomiasis. Parasitology. 2017 Oct;144(12):1613-1623. doi: 10.1017/S0031182017000014. Epub 2017 Mar 1. Review. PubMed PMID: 28245890. 4: Price A, Verma A, Welfare W. Are health education interventions effective for the control and prevention of urogenital schistosomiasis in sub-Saharan Africa? A systematic review. Trans R Soc Trop Med Hyg. 2015 Apr;109(4):239-44. doi: 10.1093/trstmh/trv008. Epub 2015 Feb 10. Review. PubMed PMID: 25669840. 5: Olliaro P, Delgado-Romero P, Keiser J. The little we know about the pharmacokinetics and pharmacodynamics of praziquantel (racemate and R-enantiomer). J Antimicrob Chemother. 2014 Apr;69(4):863-70. doi: 10.1093/jac/dkt491. Epub 2014 Jan 2. Review. PubMed PMID: 24390933. 6: Xiao SH, Keiser J, Chen MG, Tanner M, Utzinger J. Research and development of antischistosomal drugs in the People's Republic of China a 60-year review. Adv Parasitol. 2010;73:231-95. doi: 10.1016/S0065-308X(10)73009-8. Review. PubMed PMID: 20627145. 7: Papanikolaou A. Osseous hydatid disease. Trans R Soc Trop Med Hyg. 2008 Mar;102(3):233-8. Epub 2007 Nov 9. Review. PubMed PMID: 17996916. 8: Carod-Artal FJ. Neurological complications of Schistosoma infection. Trans R Soc Trop Med Hyg. 2008 Feb;102(2):107-16. Epub 2007 Oct 1. Review. PubMed PMID: 17905371. 9: Olsen A. Efficacy and safety of drug combinations in the treatment of schistosomiasis, soil-transmitted helminthiasis, lymphatic filariasis and onchocerciasis. Trans R Soc Trop Med Hyg. 2007 Aug;101(8):747-58. Epub 2007 May 3. Review. PubMed PMID: 17481681. 10: Gutteridge WE. TDR collaboration with the pharmaceutical industry. Trans R Soc Trop Med Hyg. 2006 Dec;100 Suppl 1:S21-5. Epub 2006 May 26. Review. PubMed PMID: 16730039. 11: Strickland GT. Liver disease in Egypt: hepatitis C superseded schistosomiasis as a result of iatrogenic and biological factors. Hepatology. 2006 May;43(5):915-22. Review. PubMed PMID: 16628669. 12: Doenhoff MJ, Kusel JR, Coles GC, Cioli D. Resistance of Schistosoma mansoni to praziquantel: is there a problem? Trans R Soc Trop Med Hyg. 2002 Sep-Oct;96(5):465-9. Review. PubMed PMID: 12474468. 13: Cook GC. Taeniasis and cysticercosis. J R Soc Med. 1998 Oct;91(10):534-5. Review. PubMed PMID: 10070374; PubMed Central PMCID: PMC1296913. 14: Strickland GT, Abdel-Wahab MF. Abdominal ultrasonography for assessing morbidity from schistosomiasis. 1. Community studies. Trans R Soc Trop Med Hyg. 1993 Mar-Apr;87(2):132-4. Review. PubMed PMID: 8337708. 15: Pejaver RK. Cerebral neurocysticercosis--case report and review. J R Soc Health. 1992 Aug;112(4):170-1. Review. PubMed PMID: 1433148. 16: Cook GC. The clinical significance of gastrointestinal helminths--a review. Trans R Soc Trop Med Hyg. 1986;80(5):675-85. Review. PubMed PMID: 3299885. |
PubChem Compound | 445900 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume